N-羟基异丁酰亚胺

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

N-Hydroxyisobutyrimidamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their chemistry, which can provide insights into the properties and reactions of N-Hydroxyisobutyrimidamide. For instance, the synthesis of 2-alkylbenzimidazoles from imidamides and N-hydroxycarbamates suggests that N-Hydroxyisobutyrimidamide could potentially be used as a precursor or intermediate in similar chemical reactions .

Synthesis Analysis

The synthesis of related compounds involves efficient tandem reactions, as demonstrated in the synthesis of 2-alkylbenzimidazoles from imidamides . This process is characterized by high regioselectivity, efficiency, good tolerance of functional groups, and mild reaction conditions. These attributes are desirable in a synthesis protocol and could be applicable to the synthesis of N-Hydroxyisobutyrimidamide, assuming it behaves similarly to the imidamides used in the study.

Molecular Structure Analysis

The molecular structure of compounds related to N-Hydroxyisobutyrimidamide has been elucidated using single-crystal X-ray diffraction . This technique allows for the determination of important intermolecular interactions and provides insights into the conformation and packing of molecules in the crystal lattice. Although N-Hydroxyisobutyrimidamide itself is not analyzed, the methods and findings from these studies could be relevant for understanding its molecular structure.

Chemical Reactions Analysis

The chemical reactions involving imidamides and N-hydroxycarbamates lead to the formation of valuable 2-alkylbenzimidazoles . This suggests that N-Hydroxyisobutyrimidamide could potentially undergo similar reactions, given its structural similarity to imidamides. The high yields and regioselectivity reported in the synthesis of 2-alkylbenzimidazoles highlight the potential utility of N-Hydroxyisobutyrimidamide in organic synthesis and drug discovery.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-Hydroxyisobutyrimidamide are not directly reported, the properties of related compounds can provide some context. For example, the crystal chemistry of N,N'-diphenylisophthalamide and related compounds reveals the influence of intramolecular hydrogen bonding on molecular conformation and intermolecular interactions . These findings can be extrapolated to predict the behavior of N-Hydroxyisobutyrimidamide in the solid state, including its potential crystallinity and stability.

科研应用

分析化学应用

在分析化学中,N-羟基异丁酰亚胺衍生物在精确和快速分析方法的发展中起着至关重要的作用。例如,Saracino等人(2015年)基于毛细管区带电泳开发了一种分析方法,用于测定生物基质中的γ-羟基丁酸(GHB),展示了该化合物在增强法医和临床毒理学检测能力方面的实用性(Saracino et al., 2015)。

临床诊断

N-羟基异丁酰亚胺衍生物已应用于临床诊断,以评估代谢表型变异。Maitre等人(2017年)利用1H核磁共振光谱技术表征尿液代谢物的短期变异性,识别出表现出高稳定性且特定于个体表型的代谢物,为分子流行病学和临床诊断提供了见解(Maitre et al., 2017)。

药物传递系统

在药物传递领域,与N-羟基异丁酰亚胺衍生物在医学研究中的应用密切相关的HPMA(N-(2-羟丙基)甲基丙烯酰胺)共聚物已被探索其作为生物活性化合物载体的潜力。Kopeček和Kopec̆ková(2010年)讨论了HPMA共聚物在癌症和肌肉骨骼疾病治疗中的发展,突出了该化合物在大分子治疗方面的重要性(Kopeček & Kopec̆ková,2010年)。

细胞机制研究

对N-羟基异丁酰亚胺衍生物的研究也使细胞机制的研究受益。Singh和Xu(2016年)探讨了羟基脲(核糖核苷酸还原酶抑制剂)的细胞杀伤机制,提供了有关该化合物细胞毒性效应的新见解,并暗示了化疗的潜在改进(Singh & Xu, 2016)。

性质

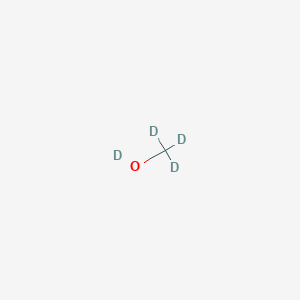

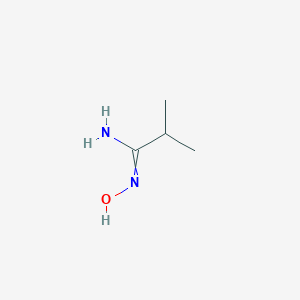

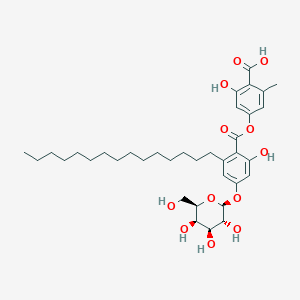

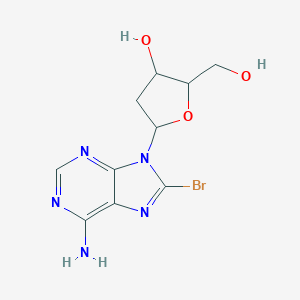

IUPAC Name |

N'-hydroxy-2-methylpropanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3(2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRDEHLFNLLCQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxyisobutyrimidamide | |

CAS RN |

849833-56-3, 35613-84-4 |

Source

|

| Record name | (1Z)-N-Hydroxy-2-methylpropanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849833-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Hydroxy-2-methylpropanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

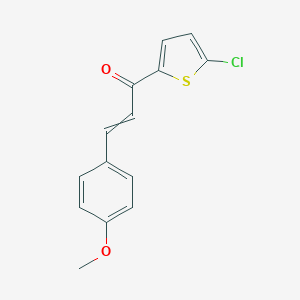

![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)

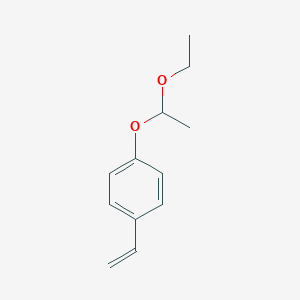

![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)

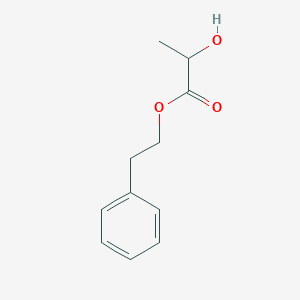

![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)